Mass Shift of +4.02 Da vs. Protio Analyte Enables Unambiguous SRM Discrimination
The target compound 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 (MW 169.23, exact mass ~169.12 Da) exhibits a nominal mass shift of +4 Da and an exact mass difference of +4.025 Da relative to its protio counterpart (MW 165.21, exact mass 165.095 Da) [1]. This mass increment places the deuterated internal standard outside the natural isotopic envelope of the analyte, eliminating signal cross-contribution in selected reaction monitoring (SRM) transitions. By contrast, a structurally similar but non-isotopic internal standard such as 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 (MW 183.27) differs not only in mass but also in retention time and ionization efficiency, requiring independent calibration curves for each analyte . The isotopic approach ensures co-elution with near-identical matrix effects while providing a distinct precursor-to-product ion transition.
| Evidence Dimension | Molecular weight and exact mass (MS detection window) |
|---|---|
| Target Compound Data | MW = 169.23 g/mol; exact mass ~169.12 Da; formula C₁₀H₈D₄FN |
| Comparator Or Baseline | 7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine (protio): MW = 165.21 g/mol; exact mass = 165.095 Da; formula C₁₀H₁₂FN |
| Quantified Difference | ΔMW = +4.02 g/mol; Δexact mass = +4.025 Da; 4 hydrogen atoms replaced by deuterium |
| Conditions | Calculated from molecular formulas; applicable to ESI-MS, APCI-MS, and GC-MS detection |
Why This Matters
A +4 Da mass shift ensures that the internal standard signal does not overlap with the [M+H]⁺, [M+2]⁺, or [M+3]⁺ isotope peaks of the protio analyte, which is the minimum requirement for reliable peak integration and quantification below the 1 ng/mL level in plasma.
- [1] Coompo Research Chemicals. 7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4. Catalogue C233131. MW 169.23, Purity 98%. View Source
